Cas no 81166-47-4 (R-(+)-DIOA)
R-(+)-DIOA structure
Product Name:R-(+)-DIOA
CAS No:81166-47-4
MF:C20H24Cl2O4
MW:399.308164596558
CID:726359
PubChem ID:24277830
Update Time:2025-04-19
R-(+)-DIOA Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-[[(2R)-2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl]oxy]-
- 2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid
- R-(+)-DIOA
- R(+)-Butylindazone
- R-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid
- DTXSID40439113
- MFCD00069261
- HMS3374K10
- (S)-2-(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid
- SDCCGSBI-0050442.P002
- NCGC00093872-03
- R-(+)-DIOA, >=98% (HPLC), solid
- LP00457
- HMS3261K16
- NCGC00261142-01
- HMS2235L14
- MLS002153191
- (Dihydroindenyl)oxy alkanoic acid
- Tox21_500457
- NCGC00093872-05
- 81166-47-4
- SR-01000075313
- SR-01000075313-1
- SMR000326932
- NCGC00093872-01
- R(+)-DIOA
- EU-0100457
- CHEMBL1256719
- NCGC00093872-02
- R-(+)-Butylindazone
- CCG-204549
- D-129
- Lopac0_000457
- DA-67085
- (R)-2-((2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid
- S-(-)-DIOA
- 81166-48-5
-
- MDL: MFCD00069261
- Inchi: 1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1
- InChI Key: YAWWQIFONIPBKT-FQEVSTJZSA-N
- SMILES: ClC1=C(C(=CC2=C1C([C@@](CCCC)(C2)C1CCCC1)=O)OCC(=O)O)Cl
Computed Properties
- Exact Mass: 398.1051646g/mol
- Monoisotopic Mass: 398.1051646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.5
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Color/Form: Not available
- Solubility: H2O: insoluble <0.11mg/mL
- Optical Activity: [α]27/D +18.1°, c = 0.7 in methanol(lit.)
- Solubility: Not available
R-(+)-DIOA Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
R-(+)-DIOA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D492360-1mg |
R-(+)-DIOA |
81166-47-4 | 1mg |
$ 138.00 | 2023-09-07 | ||
| TRC | D492360-5mg |
R-(+)-DIOA |
81166-47-4 | 5mg |
$ 776.00 | 2023-09-07 | ||
| TRC | D492360-25mg |
R-(+)-DIOA |
81166-47-4 | 25mg |
$ 770.00 | 2022-06-05 | ||
| A2B Chem LLC | AH60145-25mg |
R-(+)-DIOA |
81166-47-4 | ≥98% | 25mg |
$902.00 | 2024-04-19 | |
| A2B Chem LLC | AH60145-5mg |
R-(+)-DIOA |
81166-47-4 | ≥98% | 5mg |
$220.00 | 2024-04-19 | |
| A2B Chem LLC | AH60145-10mg |
R-(+)-DIOA |
81166-47-4 | ≥98% (HPLC) | 10mg |
$911.00 | 2023-12-30 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203230-5mg |
R-(+)-DIOA, |
81166-47-4 | ≥98% | 5mg |
¥1158.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203230A-25mg |
R-(+)-DIOA, |
81166-47-4 | ≥98% | 25mg |
¥5265.00 | 2023-09-05 | |
| TRC | D492360-10mg |
R-(+)-DIOA |
81166-47-4 | 10mg |
$ 1380.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203230-5 mg |
R-(+)-DIOA, |
81166-47-4 | ≥98% | 5mg |
¥1,158.00 | 2023-07-10 |
R-(+)-DIOA Related Literature
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
81166-47-4 (R-(+)-DIOA) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent